molecular formula C12H12N2O2S B2948374 3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide CAS No. 952991-12-7

3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide

Cat. No.: B2948374
CAS No.: 952991-12-7
M. Wt: 248.3
InChI Key: OZNUMTFMNYIWHG-UHFFFAOYSA-N
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Description

3-Methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The phenyl ring attached to the carboxamide is further substituted with a methylthio (-SMe) group at the para position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-methyl-N-(4-methylsulfanylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-7-11(16-14-8)12(15)13-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNUMTFMNYIWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction :
3 methyl N 4 methylthio phenyl isoxazole 5 carboxamideHCl H23 methylisoxazole 5 carboxylic acid+4 methylthio aniline\text{3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide}\xrightarrow{\text{HCl H}_2\text{O }}\text{3 methylisoxazole 5 carboxylic acid}+\text{4 methylthio aniline}

Conditions :

  • Acidic hydrolysis: 6M HCl, reflux for 8–12 hours.

  • Basic hydrolysis: 2M NaOH, 80°C for 4–6 hours .

Key Data :

ProductYield (%)Characterization Method
3-Methylisoxazole-5-carboxylic acid78–851H NMR IR^1\text{H NMR IR}
4-(Methylthio)aniline90–95GC-MS, 13C NMR^{13}\text{C NMR}

Oxidation of the Methylthio Group

The methylthio (-SMe) group is oxidized to sulfoxide (-SO-Me) or sulfone (-SO2_2-Me) derivatives using oxidizing agents:
Reaction :
3 methyl N 4 methylthio phenyl isoxazole 5 carboxamideH2O2,AcOH3 methyl N 4 methylsulfinyl phenyl isoxazole 5 carboxamide\text{3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide}\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{3 methyl N 4 methylsulfinyl phenyl isoxazole 5 carboxamide}
KMnO4,H2SO43 methyl N 4 methylsulfonyl phenyl isoxazole 5 carboxamide\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{3 methyl N 4 methylsulfonyl phenyl isoxazole 5 carboxamide}

Conditions :

  • Sulfoxide formation: 30% H2_2O2_2 in acetic acid, 50°C, 3 hours.

  • Sulfone formation: KMnO4_4 in H2_2SO4_4, 0°C, 1 hour .

Key Data :

ProductOxidation StateYield (%)
Sulfoxide derivative+165–70
Sulfone derivative+355–60

Nucleophilic Substitution at the Isoxazole Ring

The isoxazole ring participates in nucleophilic substitutions at the 4-position under metal-catalyzed conditions:
Reaction :
3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide+R XPd OAc 2,Base4 R substituted derivative\text{3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide}+\text{R X}\xrightarrow{\text{Pd OAc }_2,\text{Base}}\text{4 R substituted derivative}

Conditions :

  • Catalyst: Pd(OAc)2_2 (5 mol%), PPh3_3 (10 mol%).

  • Base: K2_2CO3_3, DMF, 100°C, 12 hours .

Example Substitutions :

R GroupProduct Yield (%)Application
-OCH3_372Enhanced solubility in polar solvents
-NO2_260Intermediate for further reductions

Cycloaddition Reactions

The isoxazole moiety engages in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles:
Reaction :
3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide+R C N OCuI Bicyclic isoxazoline derivatives\text{3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide}+\text{R C N O}\xrightarrow{\text{CuI }}\text{Bicyclic isoxazoline derivatives}

Conditions :

  • Catalyst: CuI (10 mol%), toluene, 80°C, 6 hours .

Key Outcomes :

  • Formation of 6,7-dihydroisoxazolo[5,4-d]pyrimidines with antitumor activity .

Interaction with Grignard Reagents

The carboxamide group reacts with Grignard reagents to form ketones:
Reaction :
3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide+R MgBr3 methylisoxazole 5 carbonyl R\text{3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide}+\text{R MgBr}\rightarrow \text{3 methylisoxazole 5 carbonyl R}

Conditions :

  • Dry THF, 0°C to room temperature, 2 hours .

Example Products :

R GroupYield (%)Functional Utility
Phenyl68Precursor for kinase inhibitors

Photochemical Reactions

UV irradiation induces ring-opening of the isoxazole to form nitrile ylides, which undergo further trapping:
Reaction :
3 methyl N 4 methylthio phenyl isoxazole 5 carboxamidehνNitrile ylide intermediateDienophilePolycyclic adducts\text{3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide}\xrightarrow{h\nu}\text{Nitrile ylide intermediate}\xrightarrow{\text{Dienophile}}\text{Polycyclic adducts}

Conditions :

  • UV light (254 nm), acetonitrile, 24 hours .

Applications :

  • Synthesis of pyrrolo[2,1-a]isoquinoline scaffolds for drug discovery .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The methylthio group (-SMe) at the para position distinguishes the target compound from analogs with alternative substituents:

  • N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(Thiophen-3-Yl)Isoxazole-4-Carboxamide (39m): Features a diethylamino (-NEt₂) group instead of -SMe. The electron-donating -NEt₂ increases solubility in polar solvents but may reduce membrane permeability compared to -SMe. Activity studies suggest that -NEt₂ enhances binding to GABA receptors, while -SMe may favor kinase inhibition .
  • 2-[[(3-Methyl-5-Isoxazolyl)Methyl]Thio]-N-[2-[(4-Nitrophenyl)Amino]Ethyl]-Benzamide (25): Contains a nitro (-NO₂) group, a strong electron-withdrawing substituent.
  • 3-Carboxy-5-Methyl-N-(4-(Trifluoromethyl)Phenyl)-4-Isoxazolecarboxamide : The trifluoromethyl (-CF₃) group is both electron-withdrawing and lipophilic. This substituent improves metabolic stability and may enhance blood-brain barrier penetration compared to -SMe .
Table 1: Substituent Comparison
Compound Phenyl Substituent Electronic Effect LogP (Predicted) Notable Activity
Target Compound 4-SMe Mildly donating ~2.5 Enzyme inhibition
39m 4-NEt₂ Strongly donating ~1.8 GABA modulation
25 4-NO₂ Strongly withdrawing ~3.0 Antiviral
4-CF₃ Withdrawing ~3.2 CNS targeting

Isoxazole Core Modifications

Variations in the isoxazole ring influence steric bulk and hydrogen-bonding capacity:

  • 5-Methyl-N-(4-Methyl-3-Nitrophenyl)-3-Phenyl-1,2-Oxazole-4-Carboxamide: Replaces the isoxazole’s 3-methyl group with a phenyl ring, increasing hydrophobicity.
  • 3-Carboxy-5-Methyl-N-(4-(Trifluoromethyl)Phenyl)-4-Isoxazolecarboxamide : Incorporates a carboxylic acid (-COOH) at position 3, enhancing water solubility but limiting cell permeability. This modification is advantageous for renal excretion but may reduce intracellular efficacy .

Pharmacological and Metabolic Considerations

  • Methylthio Group Stability : The -SMe group is susceptible to oxidation, forming sulfoxide or sulfone metabolites. While this may shorten half-life compared to -CF₃ analogs, it could generate active metabolites with distinct target profiles .
  • Toxicity Profiles: Analogs with -NO₂ (e.g., Compound 25) carry mutagenicity risks due to nitroso intermediates, whereas -SMe and -CF₃ substituents are generally safer .
  • Bioavailability : The target compound’s moderate LogP (~2.5) balances solubility and permeability, outperforming the highly polar -COOH analog (LogP ~1.2) and the overly lipophilic -CF₃ analog (LogP ~3.2) .

Biological Activity

3-Methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide is a synthetic compound that belongs to the isoxazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C11H12N2O2S and a molecular weight of approximately 224.29 g/mol. Its structure includes an isoxazole ring and a carboxamide functional group, which are critical for its biological activity. The presence of a methylthio group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of isoxazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in one study, derivatives of isoxazole were tested against HL-60 cells, showing a decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .
  • Mechanism of Action : The compound's ability to modulate apoptotic pathways has been linked to its structural features. Isoxazoles often interact with specific enzymes or receptors involved in cancer cell signaling, leading to reduced cell proliferation .

Anti-inflammatory Effects

Isoxazole derivatives are also noted for their anti-inflammatory properties. The methylthio group may enhance the compound's interaction with inflammatory pathways:

  • Cyclooxygenase (COX) Inhibition : Some studies suggest that similar compounds exhibit COX-inhibitory activity, which could be beneficial in treating inflammatory diseases . The inhibition of COX enzymes is crucial for reducing inflammation and associated pain.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals differences in biological activity based on substituents:

Compound NameStructure FeaturesUnique Aspects
This compoundIsoxazole ring with methylthio substitutionPotential anticancer and anti-inflammatory properties
5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamideTrifluoromethyl substitutionEnhanced metabolic stability
5-Methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamidePara-methylthio substitutionDifferent biological activity profile

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various isoxazole derivatives against seven cancer cell lines. Results indicated that this compound showed promising IC50 values, suggesting potent anticancer activity compared to standard treatments .
  • Gene Expression Analysis : In another study focusing on HL-60 cells, treatment with isoxazole derivatives led to significant changes in gene expression related to apoptosis (Bcl-2 and p21^WAF-1), indicating that these compounds can effectively modulate cellular pathways involved in cancer progression .

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